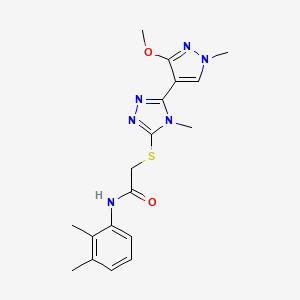

N-(2,3-dimethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S/c1-11-7-6-8-14(12(11)2)19-15(25)10-27-18-21-20-16(24(18)4)13-9-23(3)22-17(13)26-5/h6-9H,10H2,1-5H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXYFBVWLHUCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H24N6O2S |

| Molecular Weight | 396.50 g/mol |

| CAS Number | 1014053-67-8 |

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethylaniline with a thioacetate derivative containing the triazole and pyrazole moieties. The reaction conditions often include coupling agents and bases to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyrazole scaffolds exhibit significant anticancer properties. For instance, derivatives similar to N-(2,3-dimethylphenyl)-2-thioacetamides have shown activity against various cancer cell lines. In vitro assays reported IC50 values in the micromolar range, demonstrating effective inhibition of cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

N-(2,3-dimethylphenyl)-2-thioacetamides have been reported to exhibit anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential applications in treating inflammatory diseases .

The biological activity of N-(2,3-dimethylphenyl)-2-thioacetamide is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It potentially modulates receptor activity related to inflammatory responses and cellular proliferation.

Study 1: Anticancer Evaluation

In a study published in PMC, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against different cell lines. The results indicated that modifications in the triazole ring significantly enhanced cytotoxicity, with some compounds showing IC50 values as low as 0.03 mM against breast cancer cells .

Study 2: Antimicrobial Activity Assessment

Another research article highlighted the antimicrobial evaluation of various thioacetamides against clinical isolates of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Key Structural Differences :

- Pyrazole vs. Phenyl Substitution: The target compound’s 3-methoxy-1-methylpyrazole group (vs.

- Triazole Methylation : The 4-methyl group on the triazole ring (compared to 4-phenyl in ) reduces steric hindrance, favoring conformational flexibility.

- Acetamide Substituents : The 2,3-dimethylphenyl group (vs. 3-chloro-4-methoxyphenyl in ) balances hydrophobicity and steric bulk, which may optimize membrane penetration .

Physicochemical Properties

Q & A

Q. What are the key steps and methodologies for synthesizing this compound?

The synthesis typically involves multi-step routes, including:

- Thioacetamide coupling : Reacting a pyrazole-triazole intermediate with a thiol-containing precursor under controlled pH and temperature (e.g., DMF as solvent, 60–80°C).

- Cyclization : Microwave-assisted or reflux conditions to form the triazole ring, monitored via TLC/HPLC .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity . Methodological Tip: Optimize reaction time and solvent polarity to minimize by-products like unreacted intermediates .

Q. How is the compound structurally characterized?

Key techniques include:

- Spectroscopy :

Q. What are the stability considerations during storage?

The compound is hygroscopic and should be stored under inert gas (argon) at 2–8°C in amber glass vials. Stability tests (TGA/DSC) indicate decomposition above 200°C .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazole-triazole core synthesis?

- Catalytic Systems : Use Pd/C or CuI for cross-coupling reactions, achieving >80% yield with 1–2 mol% catalyst loading .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates but may require quenching with aqueous NaHCO₃ to prevent side reactions .

- Microwave Assistance : Reduces reaction time from 24 hours to 30–60 minutes while maintaining yield .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Dynamic Effects : Rotameric equilibria in thioacetamide groups can split NMR peaks; use variable-temperature NMR (VT-NMR) to confirm .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms .

Q. What strategies are effective for analyzing biological interactions?

- Molecular Docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR), focusing on the triazole moiety’s hydrogen-bonding potential .

- Kinetic Assays : Measure IC₅₀ values via fluorescence polarization (FP) for enzyme inhibition, adjusting substituents (e.g., methoxy → nitro) to enhance affinity .

Q. How to address low solubility in pharmacological assays?

- Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro studies, ensuring <0.1% DMSO to avoid cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the phenyl ring to improve aqueous solubility .

Data Contradiction & Mechanistic Analysis

Q. Why do similar analogs show divergent bioactivity despite structural similarity?

- Steric Effects : Bulky 2,3-dimethylphenyl groups may hinder target binding compared to smaller substituents (e.g., 4-chlorophenyl) .

- Electronic Modulation : Methoxy groups (electron-donating) vs. nitro groups (electron-withdrawing) alter charge distribution, affecting interaction with hydrophobic enzyme pockets .

Q. How to validate the proposed reaction mechanism for thioacetamide formation?

- Isotopic Labeling : Use ³⁴S-labeled KSCN to trace sulfur incorporation via LC-MS .

- Kinetic Profiling : Monitor intermediates via stopped-flow IR to identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .

Computational & Predictive Approaches

Q. Can machine learning predict novel derivatives with enhanced activity?

- QSAR Models : Train on datasets of triazole analogs with reported IC₅₀ values; key descriptors include LogP, polar surface area, and H-bond acceptor count .

- Generative Chemistry : Use reinforcement learning (e.g., REINVENT) to propose derivatives with optimized ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.